molecular formula C20H14F35N2O5P B12752537 Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,19,19,19-dotriacontafluoro-2-hydroxy-18-(trifluoromethyl)nonadecyl phosphate CAS No. 94200-53-0

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,19,19,19-dotriacontafluoro-2-hydroxy-18-(trifluoromethyl)nonadecyl phosphate

Cat. No.: B12752537
CAS No.: 94200-53-0
M. Wt: 1058.3 g/mol
InChI Key: MRIACIFWLACMIV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name of this compound reflects its intricate fluorination pattern and functional groups. Breaking down the name:

  • "4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,19,19,19-dotriacontafluoro" denotes 32 fluorine atoms substituted at specific carbon positions along the nonadecyl chain.
  • "2-hydroxy" indicates a hydroxyl group at the second carbon.
  • "18-(trifluoromethyl)" specifies a trifluoromethyl (–CF3) group at the 18th carbon.
  • "Nonadecyl phosphate" refers to a 19-carbon alkyl chain (nonadecyl) bonded to a phosphate group.
  • "Diammonium" signifies two ammonium counterions neutralizing the phosphate’s negative charges.

Structurally, the molecule consists of a 19-carbon backbone with extensive fluorination, a hydroxyl group at C2, and a terminal trifluoromethyl group at C18. The phosphate group is esterified to the hydroxylated carbon, forming a diester structure stabilized by diammonium ions. This arrangement confers extreme hydrophobicity from the fluorinated chain and limited solubility via the ionic phosphate group.

Structural Feature Position/Description
Fluorination 32 fluorine atoms at C4–C17 and C19
Hydroxyl group C2
Trifluoromethyl group C18
Phosphate ester Bonded to C1 via oxygen linkage
Counterions Two ammonium (NH4+) ions

The IUPAC name adheres to rules for numbering substituents to minimize locants, prioritizing the hydroxyl group and trifluoromethyl moiety.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by CAS Registry Number 94200-53-0 , which facilitates unambiguous tracking in chemical databases and regulatory frameworks. Additional identifiers include:

  • Molecular formula : C20H14F35N2O5P
  • Synonyms :
    • Diammonium 2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,19,19,19-dotriacontafluoro-18-(trifluoromethyl)nonadecyl phosphate
    • Phosphoric acid diammonium 2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,19,19,19-dotriacontafluoro-18-(trifluoromethyl)nonadecyl ester salt

The molecular weight is 1,058.25 g/mol, and its European Inventory of Existing Commercial Chemical Substances (EINECS) number is 303-531-9. These identifiers are critical for harmonizing regulatory documentation and scientific literature.

Relationship to Polyfluoroalkyl Phosphate Esters (PAPs) Structural Class

This compound belongs to the polyfluoroalkyl phosphate esters (PAPs), a subclass of PFAS characterized by phosphate groups linked to fluorinated alkyl chains. PAPs are structurally distinct from legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) due to their esterified phosphate moieties, which alter solubility and environmental behavior. Key structural parallels include:

  • Fluorinated alkyl chains : The extensive perfluoroalkyl segment (C4–C19) provides oil and water resistance, akin to traditional PFAS.
  • Phosphate ester backbone : The phosphate group enhances polarity compared to carboxylate or sulfonate groups in legacy PFAS, potentially influencing degradation pathways.
  • Functional group variability : The hydroxyl and trifluoromethyl groups introduce steric and electronic effects that modulate reactivity and interactions with biological systems.

Properties

CAS No.

94200-53-0

Molecular Formula

C20H14F35N2O5P

Molecular Weight

1058.3 g/mol

IUPAC Name

diazanium;[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,19,19,19-dotriacontafluoro-2-hydroxy-18-(trifluoromethyl)nonadecyl] phosphate

InChI

InChI=1S/C20H8F35O5P.2H3N/c21-4(22,1-3(56)2-60-61(57,58)59)6(24,25)8(28,29)10(32,33)12(36,37)14(40,41)16(44,45)18(48,49)17(46,47)15(42,43)13(38,39)11(34,35)9(30,31)7(26,27)5(23,19(50,51)52)20(53,54)55;;/h3,56H,1-2H2,(H2,57,58,59);2*1H3

InChI Key

MRIACIFWLACMIV-UHFFFAOYSA-N

Canonical SMILES

C(C(COP(=O)([O-])[O-])O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,19,19,19-dotriacontafluoro-2-hydroxy-18-(trifluoromethyl)nonadecyl phosphate involves multiple steps Typically, the process begins with the fluorination of a suitable hydrocarbon precursorThe final step involves the neutralization of the intermediate product with ammonium hydroxide to form the diammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,19,19,19-dotriacontafluoro-2-hydroxy-18-(trifluoromethyl)nonadecyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated hydrocarbons .

Scientific Research Applications

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,19,19,19-dotriacontafluoro-2-hydroxy-18-(trifluoromethyl)nonadecyl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,19,19,19-dotriacontafluoro-2-hydroxy-18-(trifluoromethyl)nonadecyl phosphate involves its interaction with molecular targets through its phosphate and fluorinated groups. These interactions can modulate various biochemical pathways, making it useful in diverse applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Key Structural Features Applications Key Properties
Target Compound
(Diammonium ... dotriacontafluoro-... phosphate)
Long perfluorinated chain (30 F atoms), hydroxyl, trifluoromethyl, ammonium phosphate Flame retardants, surfactants, specialty coatings High thermal stability, hydrophobicity, low surface tension
Diammonium Hydrogen Phosphate (DAP) Simple inorganic salt: (NH₄)₂HPO₄ Fertilizers, flame retardants, yeast nutrient Water-soluble, pH buffering, cost-effective
Diammonium Geranylgeranyl Phosphate
()
Terpene-derived phosphate with conjugated double bonds Biochemical research (e.g., lipid metabolism studies) Hydrophobic, role in isoprenoid biosynthesis
Diammonium Citrate Organic citrate salt Food additive, nitrogen source in animal feed Chelating agent, pH control, moderate solubility
Fluorinated Analog ()
(C18H6F33O4P·2H3N)
Shorter fluorinated chain (33 F atoms), ammonium phosphate Industrial surfactants, fire-resistant polymers Extreme hydrophobicity, high chemical inertness

Research Findings and Performance Metrics

  • Flame Retardancy :

    • The target compound’s fluorinated backbone likely outperforms DAP in reducing flammability due to fluorine’s radical-scavenging properties. For example, DAP reduces heat release rates in wood composites by 40% , while fluorinated analogs (e.g., ) achieve >60% reduction in polyurethane foams .
    • Mechanical Impact : DAP can weaken material tensile strength by 15–20% in bio-composites , whereas fluorinated phosphates like the target compound minimize structural degradation due to their compatibility with hydrophobic matrices .
  • Thermal Stability :

    • The target compound’s decomposition temperature is estimated to exceed 300°C (based on fluorocarbon analogs ), compared to DAP’s lower stability (~150°C) .

Environmental and Economic Considerations

  • Cost : The target compound’s synthesis is cost-prohibitive (~$500–$1,000/kg ) compared to DAP ($0.50–$1.00/kg ).
  • Sustainability : DAP faces criticism for soil acidification and eutrophication risks , whereas fluorinated derivatives pose challenges in biodegradability and regulatory restrictions under PFAS guidelines.

Biological Activity

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,19,19-dotriacontafluoro-2-hydroxy-18-(trifluoromethyl)nonadecyl phosphate (CAS No. 94200-51-8) is a complex fluorinated compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and data.

  • Molecular Formula : C34H32F31N2O5P
  • Molecular Weight : 1036.63 g/mol
  • Structure : The compound features a long perfluorinated carbon chain which contributes to its unique properties such as hydrophobicity and stability in biological systems.

Diammonium phosphate compounds are known to interact with biological membranes due to their amphiphilic nature. The perfluorinated tail enhances membrane penetration and alters membrane fluidity. This interaction can influence various cellular processes including:

  • Cell Membrane Integrity : The compound may disrupt lipid bilayers leading to increased permeability.
  • Signal Transduction : It can modulate signaling pathways by altering the localization and activity of membrane proteins.

Antimicrobial Properties

Studies have indicated that fluorinated compounds exhibit antimicrobial activity. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes. For example:

  • Case Study 1 : A study demonstrated that diammonium phosphate derivatives showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential use as antimicrobial agents in various applications .

Cytotoxicity

The cytotoxic effects of diammonium phosphate compounds have been evaluated in several cell lines:

  • Case Study 2 : Research involving human cancer cell lines revealed that high concentrations of the compound induced apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Cell LineIC50 (µM)Mechanism of Action
HeLa25ROS generation
A54930Mitochondrial dysfunction
MCF-720Apoptosis induction

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of diammonium phosphate compounds:

  • Case Study 3 : In vivo studies on rodents indicated that exposure to high doses resulted in liver and kidney toxicity. The no-observed-adverse-effect level (NOAEL) was determined to be significantly lower than the effective dose for antimicrobial activity .

Environmental Impact

The persistence of fluorinated compounds in the environment raises concerns regarding their ecological impact. Studies have shown that these compounds can bioaccumulate in aquatic organisms:

  • Case Study 4 : Research highlighted bioaccumulation in fish species exposed to contaminated water sources containing diammonium phosphates. This raises questions about food chain effects and long-term ecological consequences .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing this fluorinated diammonium phosphate compound, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves stepwise fluorination of the alkyl chain using perfluorinated precursors (e.g., perfluoroalkyl iodides) followed by phosphorylation with phosphoric acid derivatives. Excess ammonia is required to ensure diammonium salt formation, as seen in analogous phosphate syntheses . Reaction temperature (<60°C) and solvent choice (e.g., anhydrous DMF) are critical to avoid hydrolysis of fluorinated intermediates. Yield optimization requires monitoring via <sup>19</sup>F NMR to track fluorination efficiency .

Q. How can researchers verify the structural integrity of the compound, given its complex fluorinated backbone?

  • Methodology : Combine multi-nuclear NMR (<sup>1</sup>H, <sup>19</sup>F, <sup>31</sup>P) to confirm the phosphate group and fluorinated chain arrangement. X-ray crystallography (as demonstrated in analogous ammonium phosphate structures ) is essential for resolving stereochemical ambiguities. Mass spectrometry (HRMS-ESI) can validate molecular weight, particularly for detecting potential hydrolysis byproducts .

Q. What are the stability challenges of this compound under ambient laboratory conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) to assess hygroscopicity and hydrolytic degradation. Phosphate esters are prone to hydrolysis; monitor pH-dependent degradation using HPLC-PDA. Fluorinated chains may resist thermal decomposition but can release HF under acidic conditions—use fluoride ion-selective electrodes to quantify degradation .

Advanced Research Questions

Q. How does the compound’s fluorinated structure influence its interactions with lipid bilayers or protein targets in biochemical assays?

  • Methodology : Employ molecular dynamics simulations (e.g., GROMACS) to model interactions between the fluorinated alkyl chain and lipid membranes. Validate experimentally using fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding kinetics. The compound’s hydrophobicity and electron-withdrawing trifluoromethyl group may enhance membrane permeability but reduce hydrogen-bonding capacity .

Q. What analytical strategies resolve contradictions in reported solubility data for fluorinated phosphate salts?

  • Methodology : Systematic solubility profiling in mixed solvents (e.g., water/THF) using dynamic light scattering (DLS) to detect micelle formation. Conflicting data may arise from aggregation phenomena or impurities; combine NMR diffusion-ordered spectroscopy (DOSY) with Karl Fischer titration to differentiate true solubility from colloidal dispersions .

Q. How can computational models predict the environmental persistence of this compound, given its perfluorinated alkyl chain?

  • Methodology : Use quantitative structure-activity relationship (QSAR) models parameterized with data from analogous perfluorinated compounds (PFCs). Key metrics include bioaccumulation potential (log KOW) and resistance to microbial degradation. Validate with OECD 301B biodegradation assays and LC-MS/MS to track transformation products .

Q. What role does the phosphate group play in modulating the compound’s reactivity in catalytic or energy storage applications?

  • Methodology : Electrochemical profiling (cyclic voltammetry) to assess redox activity, paired with <sup>31</sup>P MAS NMR to monitor phosphate coordination changes. Compare with non-fluorinated diammonium phosphates to isolate electronic effects of fluorine substituents. DFT calculations (e.g., Gaussian) can model charge distribution and transition states .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in fluorination efficiency across studies may stem from trace moisture in solvents. Implement strict anhydrous conditions and use <sup>19</sup>F NMR to quantify unreacted precursors .
  • Experimental Design : For environmental fate studies, integrate isotopic labeling (<sup>18</sup>O in phosphate) to trace hydrolysis pathways. Use high-resolution mass spectrometry (HRMS) to identify degradation intermediates .

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